5-(4-cyanophenyl)furan-2-carboxylic Acid
Overview
Description
“5-(4-cyanophenyl)furan-2-carboxylic Acid” is a chemical compound with the empirical formula C13H9NO3 . It is also known as "this compound methyl ester" . The molecular weight of this compound is 227.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.22 and a solid form . The melting point is between 154-158 °C .Scientific Research Applications
Biobased Building Blocks
Furan carboxylic acids, including structures similar to 5-(4-cyanophenyl)furan-2-carboxylic acid, are promising biobased building blocks in pharmaceutical and polymer industries. The controlled synthesis of these compounds from 5-hydroxymethylfurfural (HMF) showcases their potential for sustainable and efficient chemical production processes. The use of enzyme cascade systems for the synthesis demonstrates a green chemistry approach to obtaining these valuable chemicals with high yields, highlighting their applicability in creating environmentally friendly materials and drugs (Hao‐Yu Jia et al., 2019).
Polymer and Fine Chemical Industries
The production of furan carboxylic acids with high productivity by cofactor-engineered whole-cell biocatalysts indicates the chemical's importance in various industries, including polymer and fine chemical production. The ability to efficiently oxidize aromatic aldehydes to furan carboxylic acids underlines the versatility and potential of these compounds in synthesizing a wide range of industrial materials and chemicals, with applications potentially extending to the synthesis of materials similar to this compound (Xue-ying Zhang et al., 2020).
Antimicrobial Activities
The synthesis and characterization of new compounds derived from carboxylic acids, such as this compound, have been explored for their antimicrobial activities. For instance, derivatives of furan carboxylic acids have shown promise in antimicrobial applications, suggesting that similar compounds could be developed into effective biocide agents. This research avenue demonstrates the potential of furan carboxylic acids in medical and pharmaceutical applications, particularly in developing new antimicrobials (L. C. Dias et al., 2015).
Advanced Material Synthesis
The applications of furan carboxylic acids in advanced material synthesis, such as the production of polyesters and polyamides, are notable. The enzymatic synthesis of biobased polyesters using furan diols demonstrates the potential for creating environmentally friendly and sustainable materials. Such research highlights the role of furan carboxylic acids in developing new materials for various industrial applications, potentially including those derived from this compound (Yi Jiang et al., 2014).
Safety and Hazards
Future Directions
The future directions for “5-(4-cyanophenyl)furan-2-carboxylic Acid” and similar furan-based compounds involve the switch from traditional resources like crude oil to biomass . This change requires the replacement of petroleum refineries with biorefineries . The main purpose is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
properties
IUPAC Name |
5-(4-cyanophenyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWFKKSKRNCSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400552 | |
Record name | 5-(4-cyanophenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52938-94-0 | |
Record name | 5-(4-cyanophenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-cyanophenyl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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